molecular formula C13H9N5O B8592050 3-methoxy-4-(7H-purin-8-yl)benzonitrile CAS No. 89454-69-3

3-methoxy-4-(7H-purin-8-yl)benzonitrile

Cat. No.: B8592050
CAS No.: 89454-69-3
M. Wt: 251.24 g/mol
InChI Key: MBUJKRIWFBFRAJ-UHFFFAOYSA-N
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Description

3-Methoxy-4-(7H-purin-8-yl)benzonitrile is a heteroaromatic compound featuring a purine core fused to a benzene ring substituted with a methoxy (-OCH₃) and a nitrile (-CN) group. Purine derivatives are widely studied for their roles in kinase inhibition, antiviral activity, and nucleic acid interactions .

Properties

CAS No.

89454-69-3

Molecular Formula

C13H9N5O

Molecular Weight

251.24 g/mol

IUPAC Name

3-methoxy-4-(7H-purin-8-yl)benzonitrile

InChI

InChI=1S/C13H9N5O/c1-19-11-4-8(5-14)2-3-9(11)12-17-10-6-15-7-16-13(10)18-12/h2-4,6-7H,1H3,(H,15,16,17,18)

InChI Key

MBUJKRIWFBFRAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C#N)C2=NC3=NC=NC=C3N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Analysis

The compound’s key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Functional Groups Key Properties/Applications Reference
3-Methoxy-4-(7H-purin-8-yl)benzonitrile C₁₂H₉N₅O Purine, methoxy, nitrile Hypothesized kinase inhibition N/A
3-Methoxy-4-nitrobenzonitrile C₈H₆N₂O₃ Methoxy, nitro, nitrile Pharmaceutical intermediate
3-[(2-Amino-4-methylquinolin-7-yl)methoxy]-5-[(methylamino)methyl]benzonitrile C₂₀H₂₀N₄O Quinoline, methoxy, nitrile, methylamino Structural complexity for drug design
3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide C₁₂H₁₁N₅O₃S Purine, methoxy, sulfonamide Undisclosed biological activity

Key Observations:

  • Nitrile vs.
  • Purine vs. Quinoline Cores: The purine system in the target compound offers multiple hydrogen-bonding sites, unlike the quinoline in , which may limit interactions with nucleotide-binding domains.
  • Substituent Effects : The nitro group in 3-methoxy-4-nitrobenzonitrile increases electrophilicity, whereas the methoxy group in the target compound provides electron-donating properties, influencing reactivity and stability.
2.4 Physicochemical Properties
  • Melting Points : While data is unavailable for the target compound, 3-methoxy-4-nitrobenzonitrile has a high purity (≥99%), suggesting crystalline stability.

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